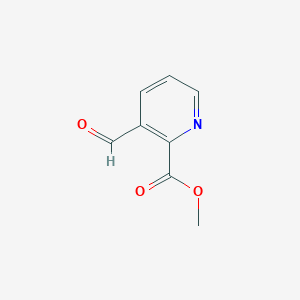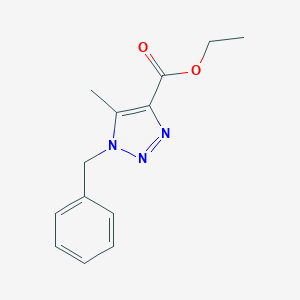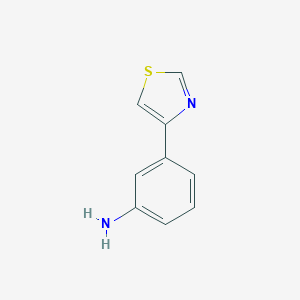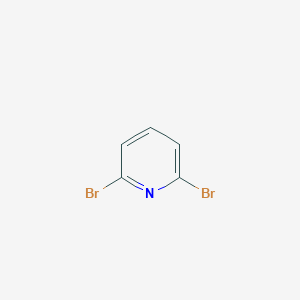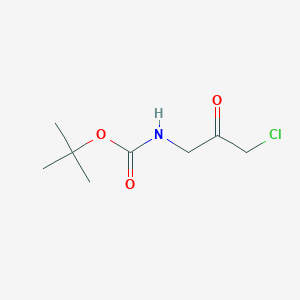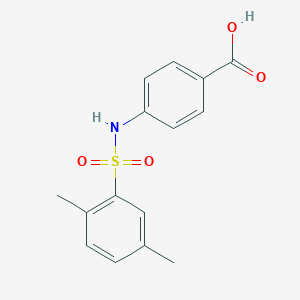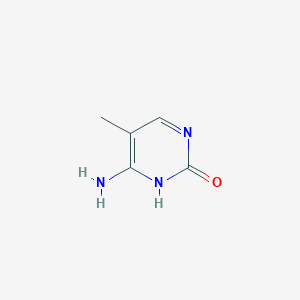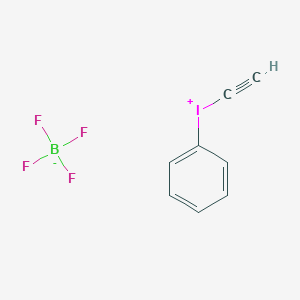
Iodure d’éthynyl(phényl)iodonium de tétrafluoroborate
Vue d'ensemble
Description
Ethynyl(phenyl)iodonium tetrafluoroborate is a chemical reagent that has been utilized in various organic synthesis processes. It is particularly noted for its role in the α-ethynylation of β-dicarbonyl compounds, which can be carried out under mild conditions . This reagent is derived from trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate through a process involving hydrogen fluoride-induced protiodetrimethylsilylation .
Synthesis Analysis
The synthesis of ethynyl(phenyl)iodonium tetrafluoroborate is achieved by the protiodetrimethylsilylation of trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate using hydrogen fluoride . This method provides a straightforward approach to obtain the ethynyl(phenyl)iodonium tetrafluoroborate reagent, which can then be employed for further chemical transformations.
Molecular Structure Analysis
While the specific molecular structure analysis of ethynyl(phenyl)iodonium tetrafluoroborate is not detailed in the provided papers, related compounds such as 4,2′-iodonio-3-phenyl-1,2-benzisoxazole tetrafluoroboride have been synthesized and structurally characterized through X-ray diffraction studies, revealing a tetracyclic system with significant ionic and ion-dipole interactions . These structural insights into related compounds can provide a basis for understanding the molecular geometry and electronic distribution in ethynyl(phenyl)iodonium tetrafluoroborate.
Chemical Reactions Analysis
The reactivity of ethynyl(phenyl)iodonium tetrafluoroborate is exemplified by its ability to ethynylate 1,3-dicarbonyl compounds . Other related iodonium compounds have been shown to participate in various reactions, such as the reactions of phenyl(styryl)iodonium tetrafluoroborate with halide ions, leading to substitution and elimination products , and the photosolvolysis of (E)-styryl(phenyl)iodonium tetrafluoroborate, which generates primary vinyl cations that can undergo nucleophilic substitution, elimination, and rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethynyl(phenyl)iodonium tetrafluoroborate are not explicitly discussed in the provided papers. However, the properties of iodonium salts in general, such as their reactivity towards nucleophiles and their stability under various conditions, can be inferred from the reactions they undergo. For instance, the reactivity of phenyl(styryl)iodonium tetrafluoroborate with halide ions suggests that these salts can form halo-λ3-iodane and iodate intermediates, which are key to their substitution and elimination pathways . Additionally, the photosolvolysis studies of (E)-styryl(phenyl)iodonium tetrafluoroborate indicate that the solvent can significantly influence the reaction outcomes, demonstrating the importance of solvent nucleophilicity in the reactivity of these compounds .
Applications De Recherche Scientifique
Iodure d’éthynyl(phényl)iodonium de tétrafluoroborate : Une Analyse Complète
Synthèse des Composés β-Dicarbonylés : L’this compound est utilisé comme réactif pour l’α-éthynylation des composés β-dicarbonylés dans des conditions douces. Cette application est significative dans la synthèse de diverses molécules organiques, en particulier dans la recherche pharmaceutique où les composés β-dicarbonylés servent d’intermédiaires clés .
Chimie de l’Iode Hypervalent : Ce composé joue un rôle dans les réactions promues par les réactifs d’iode hypervalent et les acides de Lewis de bore. Il fait partie d’une étude détaillée impliquant des approches expérimentales et computationnelles pour enquêter sur les phénomènes d’activation dans les réactions chimiques .
Science des Matériaux : En raison de ses propriétés uniques, l’this compound peut être utilisé dans le développement de nouveaux matériaux, y compris les polymères et les nanomatériaux, où un contrôle précis de la structure moléculaire est requis.
Catalyse : Dans les procédés catalytiques, ce composé pourrait être utilisé pour faciliter diverses transformations chimiques, contribuant à une production chimique plus efficace et durable.
Chimie Médicinale : La capacité du composé à agir comme réactif dans la synthèse de molécules organiques complexes le rend précieux en chimie médicinale pour la conception et la synthèse de médicaments.
Chimie Analytique : En tant que composé standard ou de référence, il peut être utilisé en chimie analytique pour aider à identifier ou à quantifier d’autres substances lors de l’analyse.
Chimie de l’Environnement : La recherche sur le devenir environnemental de l’this compound, y compris ses produits de dégradation et sa toxicité potentielle, est une autre application importante.
Objectifs Éducatifs : Enfin, il sert d’outil éducatif dans la recherche universitaire et les laboratoires d’enseignement pour démontrer des techniques avancées de synthèse chimique.
Pour des informations plus détaillées sur chaque application, des recherches supplémentaires et l’accès à des bases de données spécialisées seraient nécessaires. Si vous avez des aspects spécifiques que vous souhaitez explorer plus en profondeur, veuillez me le faire savoir !
Synthèse de l’this compound Réactions promues par les réactifs d’iode hypervalent
Safety and Hazards
Ethynyl(phenyl)iodonium Tetrafluoroborate is classified as dangerous . It is harmful if swallowed and causes severe skin burns and eye damage . Precautions include not breathing dust or mist, wearing protective gloves/clothing/eye protection/face protection, and avoiding contact with skin and eyes .
Mécanisme D'action
Target of Action
The primary target of Ethynyl(phenyl)iodonium Tetrafluoroborate is 1,3-dicarbonyl compounds . These compounds play a crucial role in various biochemical reactions due to their ability to act as nucleophiles and electrophiles.
Mode of Action
Ethynyl(phenyl)iodonium Tetrafluoroborate interacts with its targets through a process known as α-ethynylation . This reaction involves the addition of an ethynyl group to the α-position of β-dicarbonyl compounds .
Result of Action
The primary result of the action of Ethynyl(phenyl)iodonium Tetrafluoroborate is the α-ethynylation of β-dicarbonyl compounds . This modification can alter the chemical properties of these compounds, potentially influencing their reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
ethynyl(phenyl)iodanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I.BF4/c1-2-9-8-6-4-3-5-7-8;2-1(3,4)5/h1,3-7H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSBPVBKCONUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C#C[I+]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF4I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374563 | |
| Record name | Ethynyl(phenyl)iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127783-34-0 | |
| Record name | Ethynyl(phenyl)iodanium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Ethynyl(phenyl)iodonium Tetrafluoroborate in organic synthesis?
A1: Ethynyl(phenyl)iodonium Tetrafluoroborate serves as an effective reagent for introducing an ethynyl group into various molecules, specifically β-dicarbonyl compounds [, ]. This reagent facilitates α-ethynylation reactions under mild conditions, broadening the possibilities for synthesizing complex organic molecules.
Q2: How is Ethynyl(phenyl)iodonium Tetrafluoroborate synthesized?
A2: The synthesis of Ethynyl(phenyl)iodonium Tetrafluoroborate involves a two-step process []. First, Bis(trimethylsilyl)ethyne is reacted to produce Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate. Subsequently, Hydrogen fluoride is utilized to remove the Trimethylsilyl group, yielding the desired Ethynyl(phenyl)iodonium Tetrafluoroborate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







